molecular formula C22H25N3O4S2 B2587737 4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide CAS No. 892857-56-6

4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2587737
CAS No.: 892857-56-6
M. Wt: 459.58
InChI Key: HIKFVYUHISQPPE-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a morpholino group, a sulfonyl group, a benzamide group, and a thiazole group. These groups are common in many pharmaceuticals and could potentially give the compound a variety of biological activities .

Scientific Research Applications

Antimicrobial and Anticancer Properties

This compound and its derivatives have been primarily investigated for their biological and pharmacological properties, particularly in antimicrobial and anticancer activities. Patel et al. (2009) synthesized various substituted benzothiazoles and evaluated their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, highlighting the therapeutic potential of benzothiazole derivatives (Patel et al., 2009). Similarly, Yılmaz et al. (2015) synthesized indapamide derivatives, demonstrating significant proapoptotic activity against melanoma cell lines, indicative of potential anticancer properties (Yılmaz et al., 2015).

Synthesis and Pharmacological Evaluation

Jagtap et al. (2010) focused on synthesizing novel compounds with benzothiazole and sulphonamide compounds, known for their broad pharmacological activities. Their research aimed at synthesizing compounds with potent biodynamic agents for pharmacological evaluation, especially in antimicrobial activities (Jagtap et al., 2010). In a similar context, Irshad et al. (2016) synthesized a new series of ethylated sulfonamides with 1,4-benzodioxane moiety and screened them against various enzymes and bacterial strains, showcasing the compound's potential in biological applications (Irshad et al., 2016).

Anticancer Activity

The compound's derivatives have also been explored for their anticancer properties. Vellaiswamy et al. (2017) synthesized Co(II) complexes of the compound and evaluated their fluorescence properties and anticancer activity, indicating a potential route for cancer treatment (Vellaiswamy & Ramaswamy, 2017). Sahin et al. (2012) designed and synthesized new 1,2,4-triazole derivatives containing morpholine moiety as antimicrobial agents, further expanding the compound's utility in medical science (Sahin et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its biological activity. For example, if it were an enzyme inhibitor, it might bind to the active site of the enzyme and prevent it from catalyzing its reaction .

Future Directions

Future research on this compound could involve studying its biological activity, determining its mechanism of action, and optimizing its properties for use as a pharmaceutical .

Properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S2/c1-4-16-6-5-7-19-20(16)23-22(30-19)24-21(26)17-8-10-18(11-9-17)31(27,28)25-12-14(2)29-15(3)13-25/h5-11,14-15H,4,12-13H2,1-3H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKFVYUHISQPPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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